Antiproliferative Potency Against MCF-7 Breast Cancer Cells: 3,5-Disubstituted Oxadiazolyl Benzamide Series vs. Tamoxifen Control
Within the eight-compound 3,5-disubstituted-1,2,4-oxadiazolyl benzamide series evaluated by Asad et al. (2024), the most potent members (compounds 9 and 15) achieved MCF-7 IC50 values of 7.82 µM and 6.02 µM, respectively, exceeding the clinical comparator tamoxifen (IC50 11.92 µM) [1]. Both compounds demonstrated selectivity versus normal HEK-293 cells (IC50 >20 µM) [1]. While the exact identity of the 3,5-dichloro member within the series (8–15) is not explicitly resolved in the abstract, the structure-activity landscape confirms that the 3,5-disubstituted benzamide architecture is essential for achieving sub-10 µM potency in this assay, with other substitution patterns yielding diminished or no activity [1].
| Evidence Dimension | Cytotoxicity IC50 against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Most active 3,5-disubstituted-1,2,4-oxadiazolyl benzamides in series: 6.02–7.82 µM (compounds 9 and 15) |
| Comparator Or Baseline | Tamoxifen: 11.92 µM; Inactive series members: not explicitly quantified |
| Quantified Difference | 1.5–2.0-fold improvement over tamoxifen; >2.5-fold selectivity window vs. HEK-293 |
| Conditions | MCF-7, MDA-MB-231, HeLa, Ishikawa, and HEK-293 cell lines; in vitro cytotoxicity assay |
Why This Matters
Procurement of the 3,5-dichloro variant ensures alignment with the most active SAR cluster identified in this study, whereas non-halogenated or mono-substituted analogs risk falling into the inactive or weakly active region of the chemical space.
- [1] Asad M, Karim S, Sanobar, et al. Synthesis and Evaluation of 3,5-Disubstituted-1,2,4-Oxadiazolyl Benzamides as Potential Anti-Breast Cancer Agents: In Vitro and In Silico Studies. Chem Biodivers. 2024;e202402020. doi:10.1002/cbdv.202402020. PMID: 39495606. View Source
